![molecular formula C13H16N2O3S B2694546 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-46-1](/img/structure/B2694546.png)
4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a morpholine ring and a benzo[d]thiazole ring, which are connected by a single bond. The benzo[d]thiazole ring is substituted with two methoxy groups at the 4th and 7th positions .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its functional groups. It likely has a planar structure due to the presence of the aromatic benzo[d]thiazole ring .Wissenschaftliche Forschungsanwendungen
DNA Protection and Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, which share structural motifs with 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine, have shown promising DNA protective abilities against oxidative damage and strong antimicrobial activities. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have exhibited high DNA protective ability and antimicrobial activity against specific strains such as S. epidermidis. These compounds also displayed cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating their potential in chemotherapy drug development (Gür et al., 2020).
Cancer Research and DNA Repair Inhibition
In cancer research, analogs of this compound have been explored for their inhibitory effects on DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the DNA damage response. Compounds such as dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one and its derivatives have demonstrated potent inhibitory activities against DNA-PK, suggesting their utility in enhancing the effectiveness of cancer treatments through the inhibition of DNA repair mechanisms (Cano et al., 2010; Cano et al., 2013).
Phosphoinositide 3-Kinase Inhibition
Further research into 4-(1,3-Thiazol-2-yl)morpholine derivatives has identified them as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth, proliferation, and survival. These inhibitors have shown efficacy in xenograft models of tumor growth, highlighting their potential in cancer therapy (Alexander et al., 2008).
Electrochemical Synthesis and Antifungal Activity
Electrochemical methods have been employed to synthesize derivatives with similar core structures, demonstrating the versatility of such compounds in chemical synthesis. Moreover, certain derivatives have shown potent antifungal activities, indicating their potential in developing new antifungal agents (Esmaili & Nematollahi, 2013).
Acetylcholinesterase Inhibition
Morpholine-linked thiazoles, including those with structural similarities to this compound, have been investigated for their inhibitory effects on acetylcholinesterase, an enzyme target for treating neurodegenerative diseases like Alzheimer's. These studies suggest potential applications in designing new therapeutics for cognitive disorders (Mekky et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Based on the reported anti-inflammatory properties of similar compounds , it can be inferred that this compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cox-1 and cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, reducing inflammation.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine are not fully understood yet. Thiazoles, the class of compounds to which it belongs, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs
Cellular Effects
The cellular effects of this compound are also not fully known. Thiazoles have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiazoles are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-16-9-3-4-10(17-2)12-11(9)14-13(19-12)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFIBKYMPDNCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

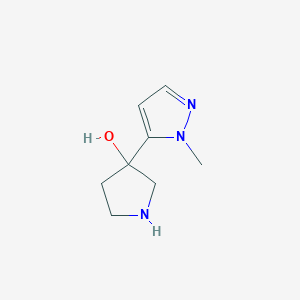

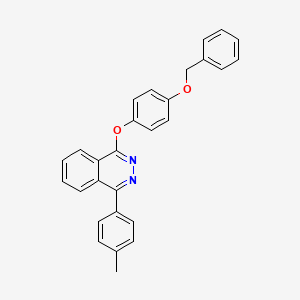
![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)
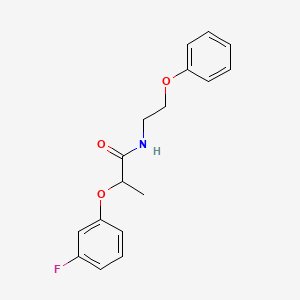
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)
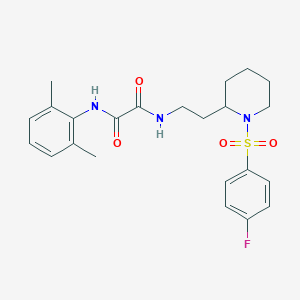
![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)
![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)
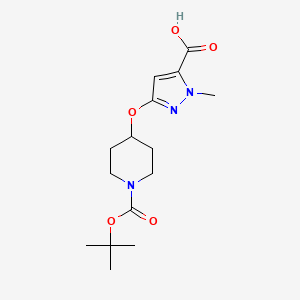

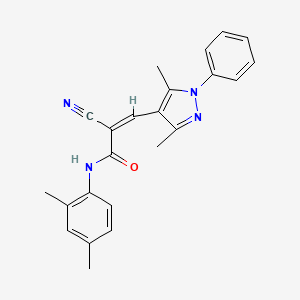
![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)